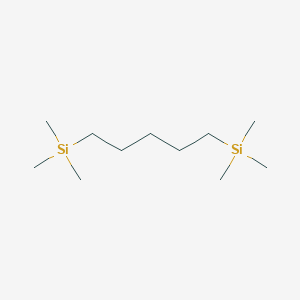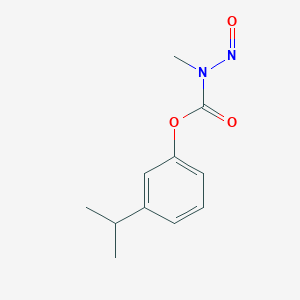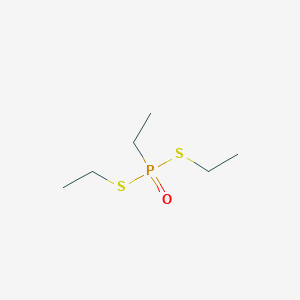
S,S-Diethyl ethylphosphonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S,S-Diethyl ethylphosphonodithioate (DEEP) is a chemical compound that has been widely used in scientific research due to its unique properties. DEEP is a member of the organophosphorus family, which is known for its diverse range of applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis. DEEP has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in the field of medicine.
Mecanismo De Acción
S,S-Diethyl ethylphosphonodithioate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. This compound also has antioxidant properties, which help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can increase the levels of acetylcholine in the brain, improve cognitive function, and protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S,S-Diethyl ethylphosphonodithioate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. This compound is also relatively stable and can be stored for long periods of time. However, this compound is toxic and must be handled with care. It can also be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on S,S-Diethyl ethylphosphonodithioate. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound has cholinesterase inhibitory activity, which could make it a promising candidate for the treatment of this disease. Another area of interest is its potential use as an antioxidant. This compound has been shown to have antioxidant properties, which could make it a useful tool in the study of oxidative stress and its role in disease. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
S,S-Diethyl ethylphosphonodithioate can be synthesized through a variety of methods, including the reaction of ethylphosphonodithioic acid with diethylamine or the reaction of diethylphosphonothioic acid with ethyl mercaptan. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
S,S-Diethyl ethylphosphonodithioate has been used in scientific research for its potential applications in medicine. Studies have shown that this compound has anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a cholinesterase inhibitor, which could help in the treatment of Alzheimer's disease.
Propiedades
| 18032-95-6 | |
Fórmula molecular |
C6H15OPS2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
1-bis(ethylsulfanyl)phosphorylethane |
InChI |
InChI=1S/C6H15OPS2/c1-4-8(7,9-5-2)10-6-3/h4-6H2,1-3H3 |
Clave InChI |
JACPDPNUDAAICS-UHFFFAOYSA-N |
SMILES |
CCP(=O)(SCC)SCC |
SMILES canónico |
CCP(=O)(SCC)SCC |
| 18032-95-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


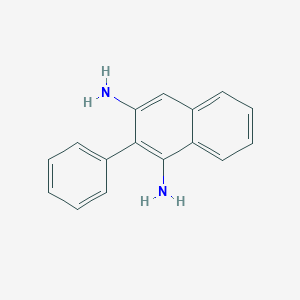
![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)
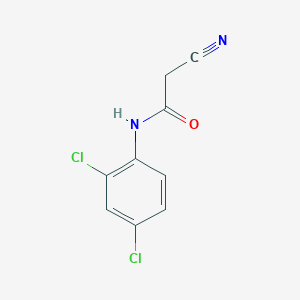

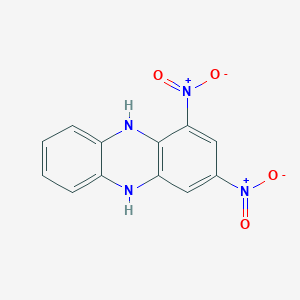
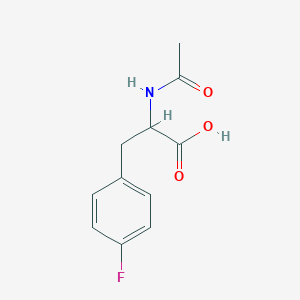
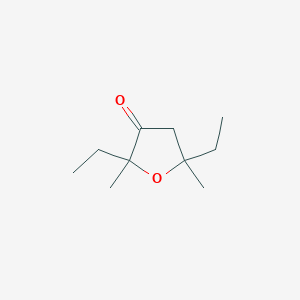
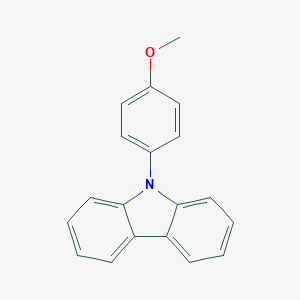
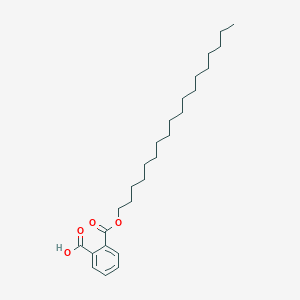

![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)
